5,7-Dimethylbenzo[c]isoxazol-3(1H)-one

Physicochemical Properties Purification Volatility

5,7-Dimethylbenzo[c]isoxazol-3(1H)-one (CAS 64148-79-4), also known as 2,1-benzisoxazol-3(1H)-one,5,7-dimethyl-(9CI), is a heterocyclic compound belonging to the benzisoxazolone (anthranil) family. This bicyclic scaffold features a benzene ring fused to an isoxazole-3-one moiety, with methyl substituents at the 5- and 7-positions.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12884428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylbenzo[c]isoxazol-3(1H)-one
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)ON2)C
InChIInChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)9(11)12-10-8/h3-4,10H,1-2H3
InChIKeyISQOJOPOKOUYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylbenzo[c]isoxazol-3(1H)-one: A Differentiated Benzisoxazolone Scaffold for Research Procurement


5,7-Dimethylbenzo[c]isoxazol-3(1H)-one (CAS 64148-79-4), also known as 2,1-benzisoxazol-3(1H)-one,5,7-dimethyl-(9CI), is a heterocyclic compound belonging to the benzisoxazolone (anthranil) family . This bicyclic scaffold features a benzene ring fused to an isoxazole-3-one moiety, with methyl substituents at the 5- and 7-positions. The benzo[c]isoxazol-3(1H)-one pharmacophore is recognized for its activity against Gram-positive and Gram-negative bacteria [1], and derivatives have been explored for anticancer, antiplasmodial, and antimicrobial applications [2]. This specific dimethyl-substituted variant possesses distinct physicochemical and purity attributes critical for reproducible experimentation.

Why 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one Cannot Be Replaced by Unsubstituted or 5-Chloro Analogs


Within the benzisoxazol-3(1H)-one class, the nature and position of substituents profoundly alter physicochemical properties and, consequently, behavior in synthesis and bioassays [1]. The 5,7-dimethyl substitution pattern in this compound yields a boiling point of approximately 279.8 °C and a density of 1.2 g/cm³ , which differ from the parent scaffold (bp 240.8 °C, density 1.323 g/cm³) [2] and the 5-chloro analog (bp 297.4 °C, density 1.486 g/cm³) . Such disparities directly impact volatility during purification, solubility parameters, and formulation compatibility, meaning procurement of an inappropriate analog can introduce uncontrolled variables into research workflows.

Quantitative Differentiation: How 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one Compares to Its Closest Analogs


Boiling Point Differentiation: 5,7-Dimethyl vs. Parent and 5-Chloro Analog

5,7-Dimethylbenzo[c]isoxazol-3(1H)-one exhibits a predicted boiling point of 279.8±50.0 °C at 760 mmHg . This is 39 °C higher than the unsubstituted parent benzo[c]isoxazol-3(1H)-one (240.8±23.0 °C) [1] and 17.6 °C lower than the 5-chloro derivative (297.4±42.0 °C) , demonstrating that the 5,7-dimethyl pattern confers intermediate volatility within this congeneric series.

Physicochemical Properties Purification Volatility

Density Contrast: 5,7-Dimethyl vs. 5-Chloro Substitution

The predicted density of 5,7-dimethylbenzo[c]isoxazol-3(1H)-one is 1.2±0.1 g/cm³ . This is substantially lower than the density of 5-chlorobenzo[c]isoxazol-3(1H)-one (1.486±0.06 g/cm³) , a difference of 0.286 g/cm³, and moderately lower than the unsubstituted parent (1.323±0.06 g/cm³) [1].

Density Formulation Solubility Parameter

Purity Specification: 5,7-Dimethyl Offers a Higher Baseline Purity than 5-Chloro Analog

Commercially, 5,7-dimethylbenzo[c]isoxazol-3(1H)-one is available at a standard purity of 97% , with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the 5-chloro analog is commonly supplied at 95% purity , a 2-percentage-point absolute difference in purity specification that can affect reaction stoichiometry and impurity profiling.

Purity Quality Control Procurement Specification

Pharmacophore Differentiation: 3-One Benzisoxazolone vs. De-Oxo Benzisoxazole

5,7-Dimethylbenzo[c]isoxazol-3(1H)-one contains a carbonyl at the 3-position, distinguishing it from the de-oxo analog 5,7-dimethyl-benzo[c]isoxazole (CAS 69637-53-2, MW 147.17) . The 3-one moiety is essential for the antibacterial pharmacophore of benzisoxazolones, as established by the Wierenga group and cited in patent CN103588720B, which states that benzo[c]isoxazol-3(1H)-ones are active against Gram-positive and Gram-negative bacteria [1]. The de-oxo benzisoxazole lacks this carbonyl and, therefore, the hydrogen-bonding capability critical for target engagement in antimicrobial assays.

Structural Biology Pharmacophore Reactivity

Optimal Procurement and Research Application Scenarios for 5,7-Dimethylbenzo[c]isoxazol-3(1H)-one


Medicinal Chemistry: Antibacterial Lead Optimization Leveraging the Dimethyl Substitution Pattern

Researchers developing novel antibacterial agents based on the benzisoxazolone scaffold should procure 5,7-dimethylbenzo[c]isoxazol-3(1H)-one for its intermediate boiling point and density, which facilitate purification after derivatization , and for the documented Gram-positive and Gram-negative activity of this pharmacophore class [1]. The 97% purity specification ensures minimal interference from impurities in MIC determination assays.

Synthetic Methodology Development: Scaffold Functionalization Studies

For chemists developing novel C-H activation, cross-coupling, or N-functionalization methodologies on benzisoxazolones, the 5,7-dimethyl variant provides a well-characterized substrate with batch-verified purity (NMR, HPLC, GC) . Its lower density compared to the 5-chloro analog can simplify work-up and extraction procedures in biphasic reaction systems.

Chemical Biology: Probe Synthesis Using the 3-One Pharmacophore

Investigators requiring the intact 3-one carbonyl for hydrogen-bonding interactions with biological targets should specifically procure the benzisoxazolone form , as the structurally similar but cheaper 5,7-dimethyl-benzo[c]isoxazole (de-oxo) lacks this critical pharmacophoric feature and is unlikely to recapitulate the antibacterial activity profile described in the patent literature [1].

Quality Control and Analytical Reference Standard Procurement

Analytical laboratories seeking a reference standard for method development (HPLC, GC, NMR quantification) benefit from the 97% purity benchmark and availability of batch-specific QC data for 5,7-dimethylbenzo[c]isoxazol-3(1H)-one . This contrasts with the 95% threshold for the 5-chloro analog , offering a higher purity baseline for calibration curve construction.

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